An In-depth Technical Guide to 2-Bromobutanenitrile
An In-depth Technical Guide to 2-Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobutanenitrile, a halogenated nitrile compound of interest in synthetic organic chemistry and potentially in drug discovery and development. This document consolidates its chemical identity, physicochemical properties, safety and handling information, and synthetic considerations.
Chemical Identity and Properties
2-Bromobutanenitrile, a colorless to light yellow liquid, is a bifunctional molecule featuring both a nitrile and a bromo group at the alpha-position. This structure imparts unique reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers for 2-Bromobutanenitrile
| Identifier | Value |
| IUPAC Name | 2-bromobutanenitrile[1] |
| CAS Number | 41929-78-6[1] |
| Molecular Formula | C₄H₆BrN[1] |
| Molecular Weight | 148.00 g/mol [1] |
| Canonical SMILES | CCC(C#N)Br |
| InChI | InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 |
| InChIKey | CIBGXJVJPZCMFX-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 2-Bromobutanenitrile
| Property | Value |
| Appearance | Light yellow clear liquid |
| Boiling Point | 205 °C (literature)[2] |
| Density | 1.489 g/cm³ at 25 °C[2] |
| Flash Point | 103 °C (closed cup)[2] |
| Refractive Index | n20/D 1.478 (literature)[3] |
| Solubility | No data available |
| Vapor Pressure | No data available |
Synthesis of 2-Bromobutanenitrile
A generalized synthetic approach is the Hell-Volhard-Zelinskii reaction, which is used for the alpha-bromination of carboxylic acids and could be adapted for nitriles. This would involve the reaction of butanenitrile with a brominating agent such as bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃).
Caption: Conceptual workflow for the synthesis of 2-Bromobutanenitrile.
A patent describes a process for the synthesis of a mixture of chloro- and bromobutyronitrile which may serve as a reference.
Experimental Protocol (from Patent US3941827A):
To 315 grams (2 moles) of 1-chloro-3-bromopropane was added 49 grams (1 mole) of sodium cyanide, 25 ml of water, and 18.2 grams of cetyltrimethylammonium bromide. The mixture was heated with stirring to 100°C, at which point an exothermic reaction occurred. Stirring was continued for a total of 5.5 hours. Following the reaction period, the mixture was fractionally distilled under reduced pressure to yield a combined 74% of chloro- and bromobutyronitrile, as determined by vapor-phase chromatographic analysis.[4]
Reactivity and Potential Applications
The presence of the bromine atom on the carbon adjacent to the nitrile group makes 2-bromobutanenitrile a reactive intermediate. The alpha-bromo position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Caption: General reactivity of 2-bromobutanenitrile in nucleophilic substitution reactions.
This reactivity profile suggests that 2-bromobutanenitrile can serve as a precursor for the synthesis of:
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α-Hydroxy nitriles: Important intermediates in the synthesis of α-hydroxy acids.
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α-Amino nitriles: Precursors to amino acids.
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Other functionalized nitriles: Useful in the construction of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.
Safety, Handling, and Toxicology
2-Bromobutanenitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 3: GHS Hazard Classification for 2-Bromobutanenitrile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |
Handling and Storage:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Toxicological Information: While specific toxicological data for 2-bromobutanenitrile is limited, the toxicity of alkyl nitriles is generally attributed to the in vivo metabolic release of cyanide. The rate and extent of cyanide release can vary depending on the structure of the nitrile. Therefore, it should be treated as a potentially toxic compound.
Conclusion
2-Bromobutanenitrile is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for a variety of chemical transformations. However, due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound. Further research into its specific biological activities and the development of detailed synthetic protocols would be beneficial for its broader application in the scientific community.
